![molecular formula C17H17FN4O B6476116 2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2640976-93-6](/img/structure/B6476116.png)
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
2-Cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine, or 2CP-FEP, is a compound belonging to the pyrazolo[1,5-a]pyrazin-4-amine family of compounds. It has a variety of applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
2CP-FEP has a variety of applications in scientific research. It has been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of various hormones on the cardiovascular system. It has also been used in studies of the effects of various enzymes on metabolic pathways, as well as in studies of the effects of various toxins on the immune system.
Mechanism of Action
2CP-FEP acts as an agonist at the 5-HT3 receptor, meaning it binds to the receptor and activates it. This leads to the release of neurotransmitters such as serotonin, which then act on other cells in the body. The binding of 2CP-FEP to the 5-HT3 receptor also leads to the activation of other pathways, such as the release of hormones or the activation of enzymes.
Biochemical and Physiological Effects
2CP-FEP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic and antiemetic effects, as well as to reduce the symptoms of depression, anxiety, and insomnia. It has also been shown to have anticonvulsant and analgesic effects, as well as to reduce the symptoms of nausea and vomiting.
Advantages and Limitations for Lab Experiments
2CP-FEP has several advantages for use in lab experiments. It is relatively inexpensive and has a high affinity for the 5-HT3 receptor, making it ideal for use in studies of the effects of various drugs on the central nervous system. It is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to using 2CP-FEP in lab experiments. It is not approved for use in humans and has not been tested in clinical trials, so its safety and efficacy in humans is unknown. Additionally, it has not been tested in animals, so its effects in animals are also unknown.
Future Directions
2CP-FEP has a variety of potential future applications in scientific research. Further studies could be conducted to determine its effects on the cardiovascular system, metabolic pathways, and immune system. Additionally, further studies could be conducted to determine its safety and efficacy in humans and animals. Finally, further studies could be conducted to explore the potential for using 2CP-FEP as a therapeutic agent for the treatment of various diseases and conditions.
Synthesis Methods
2CP-FEP can be synthesized using a three-step reaction process. The first step involves the reaction of 4-fluorophenylhydrazine with cyclopropyl isocyanide in the presence of a base to form an intermediate product. The second step involves the reaction of the intermediate product with 2-chloro-1-methyl-1H-pyrazole-5-carbonitrile in the presence of a base to form a key intermediate. The third step involves the reaction of the key intermediate with 2-chloro-1-methyl-1H-pyrazole-5-carbonitrile in the presence of a base to form the desired product.
properties
IUPAC Name |
2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c18-13-3-5-14(6-4-13)23-10-8-20-17-16-11-15(12-1-2-12)21-22(16)9-7-19-17/h3-7,9,11-12H,1-2,8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMWPSYHBFIUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)NCCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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